molecular formula C13H17N3O2S B049394 Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- CAS No. 120164-70-7

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-

Cat. No. B049394
CAS RN: 120164-70-7
M. Wt: 279.36 g/mol
InChI Key: RXDNUECQWOYIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- is a chemical compound that has been widely used in scientific research due to its ability to act as a fluorescent probe. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism Of Action

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- acts as a fluorescent probe by binding to specific molecules and emitting fluorescence upon excitation. The mechanism of fluorescence emission is based on the intramolecular charge transfer (ICT) process, where the electron density is transferred from the benzothiazole moiety to the hydroxyl group, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- has been shown to have minimal biochemical and physiological effects in vitro. It has been reported to have low toxicity and does not affect cell viability or proliferation. Additionally, it does not interfere with the activity of enzymes or other cellular processes.

Advantages And Limitations For Lab Experiments

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- has several advantages for lab experiments. It is a highly sensitive fluorescent probe and can be used to detect low concentrations of molecules. Additionally, it has a broad range of applications and can be used to study various molecules and cellular processes. However, one limitation of Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- is that it requires a relatively high excitation wavelength, which can limit its use in certain applications.

Future Directions

There are several future directions for Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, there is a need for further research to explore the potential of Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- in studying other cellular processes and molecules. Finally, there is a need for further research to explore the potential of Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- in vivo, as it has shown promising results in vitro.

Synthesis Methods

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to obtain Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-.

Scientific Research Applications

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- has been widely used as a fluorescent probe in various scientific applications. It has been used to study the binding of proteins, nucleic acids, and lipids. It has also been used to study the cellular localization of various molecules and to monitor intracellular pH changes. Additionally, it has been used to study the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

properties

CAS RN

120164-70-7

Product Name

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

3-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-1,1-dimethylurea

InChI

InChI=1S/C13H17N3O2S/c1-6-7(2)10(17)8(3)11-9(6)14-12(19-11)15-13(18)16(4)5/h17H,1-5H3,(H,14,15,18)

InChI Key

RXDNUECQWOYIHN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)N(C)C)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)N(C)C)C)O)C

synonyms

Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.